molecular formula C14H12ClFN2OS B2891265 6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1394691-57-6

6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2891265
CAS RN: 1394691-57-6
M. Wt: 310.77
InChI Key: LIXKTZPRIAYXCO-UHFFFAOYSA-N
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Description

6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, LMK-235, and is a member of the pyridine family of compounds. We will also list future directions for research on this compound.

Mechanism of Action

The mechanism of action of LMK-235 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
LMK-235 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth. LMK-235 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using LMK-235 in lab experiments is its high purity and stability, which makes it a reliable tool for scientific research. However, there are also some limitations to using this compound, such as its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research on LMK-235. One area of research could focus on optimizing the synthesis method to increase yield and purity. Another area of research could focus on identifying the specific enzymes that are targeted by LMK-235, and understanding the mechanism of action in more detail. Additionally, LMK-235 could be studied in combination with other compounds to determine if there are synergistic effects that could be exploited for therapeutic purposes.

Synthesis Methods

The synthesis of LMK-235 involves several steps, including the reaction of 2-chloro-3-cyanopyridine with 2-fluorobenzylamine, followed by the reaction with methyl mercaptan to produce the final product. This synthesis method has been optimized for high yield and purity, and is well-documented in the scientific literature.

Scientific Research Applications

LMK-235 has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of cancer research, where LMK-235 has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-chloro-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2OS/c1-20-14-10(6-7-12(15)18-14)13(19)17-8-9-4-2-3-5-11(9)16/h2-7H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXKTZPRIAYXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=N1)Cl)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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